molecular formula C17H13ClN2O2S B280250 4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide

4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B280250
M. Wt: 344.8 g/mol
InChI Key: RUDBCCJWNHZMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a member of the thiazole family of compounds and is commonly referred to as "CTB."

Mechanism of Action

The exact mechanism of action of CTB is not fully understood, but it is believed to target multiple pathways involved in disease progression. CTB has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. CTB has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CTB has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and reduce inflammation in animal models of inflammatory diseases. CTB has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

One advantage of CTB is its broad-spectrum activity against multiple disease pathways. This makes it a potentially valuable therapeutic agent for a wide range of diseases. Additionally, CTB has been shown to have low toxicity in animal models, suggesting that it may have a favorable safety profile for human use. However, one limitation of CTB is its poor solubility in water, which may make it difficult to administer in certain formulations.

Future Directions

There are several areas of future research that could be pursued with CTB. One area of interest is the development of more effective formulations for CTB to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of CTB and to identify its specific molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of CTB in humans.

Synthesis Methods

The synthesis of CTB involves the reaction of 4-chlorobenzyl chloride with potassium thioacetate to form 4-(thioacetate)benzyl chloride. This intermediate product is then reacted with 2-aminothiazole to form the final product, 4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide. The synthesis method has been well-established in the literature and has been optimized for large-scale production.

Scientific Research Applications

CTB has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities. CTB has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CTB has been shown to have potential as an anti-diabetic and anti-obesity agent.

Properties

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C17H13ClN2O2S/c18-14-5-7-15(8-6-14)22-11-12-1-3-13(4-2-12)16(21)20-17-19-9-10-23-17/h1-10H,11H2,(H,19,20,21)

InChI Key

RUDBCCJWNHZMMC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=O)NC3=NC=CS3

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=O)NC3=NC=CS3

Origin of Product

United States

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